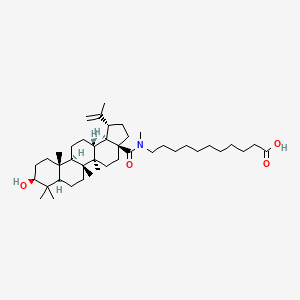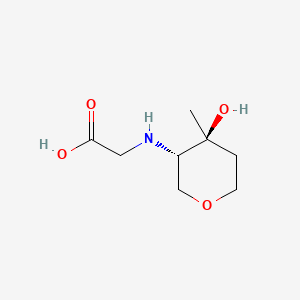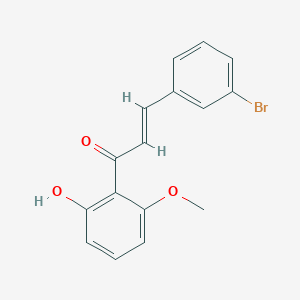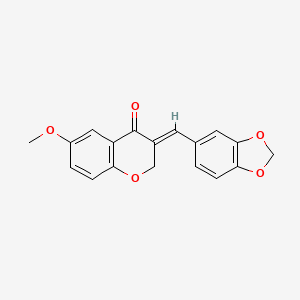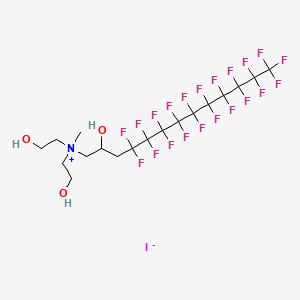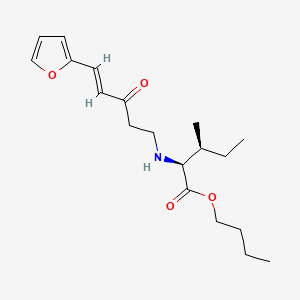
Perphenazine N1-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perphenazine N1-Oxide is a derivative of perphenazine, a typical antipsychotic drug belonging to the phenothiazine class Perphenazine is primarily used to treat psychosis, including schizophrenia and the manic phases of bipolar disorder
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Perphenazine N1-Oxide typically involves the oxidation of perphenazine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N1-Oxide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to maximize yield and purity. The final product is subjected to various purification steps, including crystallization and filtration, to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Perphenazine N1-Oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the N1-Oxide back to perphenazine.
Substitution: Various substitution reactions can occur at different positions on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide primarily yields this compound, while reduction with sodium borohydride can revert it to perphenazine.
Aplicaciones Científicas De Investigación
Perphenazine N1-Oxide has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying the pharmacokinetics and pharmacodynamics of phenothiazine derivatives.
Industry: Used in the development of new materials and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of Perphenazine N1-Oxide involves its interaction with dopamine receptors in the brain. It primarily binds to dopamine D1 and D2 receptors, inhibiting their activity. This action helps in reducing psychotic symptoms by modulating neurotransmitter levels. Additionally, this compound may also interact with other molecular targets, such as alpha-adrenergic receptors, contributing to its overall pharmacological profile.
Comparación Con Compuestos Similares
Similar Compounds
Perphenazine: The parent compound, used as an antipsychotic.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Fluphenazine: A high-potency phenothiazine antipsychotic.
Uniqueness
Perphenazine N1-Oxide is unique due to the presence of the N1-Oxide functional group, which imparts different chemical and pharmacological properties compared to its parent compound and other similar phenothiazine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
803615-00-1 |
|---|---|
Fórmula molecular |
C21H26ClN3O2S |
Peso molecular |
420.0 g/mol |
Nombre IUPAC |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]-1-oxidopiperazin-1-ium-1-yl]ethanol |
InChI |
InChI=1S/C21H26ClN3O2S/c22-17-6-7-21-19(16-17)24(18-4-1-2-5-20(18)28-21)9-3-8-23-10-12-25(27,13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2 |
Clave InChI |
KSQHGUPPLKLSRP-UHFFFAOYSA-N |
SMILES canónico |
C1C[N+](CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)(CCO)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


